molecular formula C18H23N3O4S2 B11005887 1-(3-methylbutyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide

1-(3-methylbutyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11005887
M. Wt: 409.5 g/mol
InChI Key: BVTQNKWFTBMTDJ-UHFFFAOYSA-N
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Description

1-(3-Methylbutyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. Its structure includes a benzothiazole ring, a pyrrolidine ring, and a methylsulfonyl group, making it a unique molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-(3-methylbutyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide involves multiple steps, including the formation of the benzothiazole ring and the pyrrolidine ring. Common synthetic routes include:

    Formation of Benzothiazole Ring: This can be achieved through the reaction of 2-aminothiophenol with carbon disulfide and an alkyl halide.

    Formation of Pyrrolidine Ring: This involves the cyclization of a suitable precursor, such as a γ-amino acid or a δ-amino alcohol.

    Coupling Reactions: The final step involves coupling the benzothiazole and pyrrolidine rings using reagents like coupling agents (e.g., EDC, DCC) under specific conditions.

Industrial production methods may involve optimization of these synthetic routes to increase yield and purity, as well as the use of continuous flow reactors for large-scale production.

Chemical Reactions Analysis

1-(3-Methylbutyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzothiazole ring can be reduced under specific conditions to form dihydrobenzothiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

    Common Reagents and Conditions: Oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols are commonly used.

Major products formed from these reactions include sulfone derivatives, dihydrobenzothiazole derivatives, and substituted benzothiazole derivatives.

Scientific Research Applications

1-(3-Methylbutyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-methylbutyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins involved in cellular signaling pathways.

    Pathways Involved: The compound may modulate pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

1-(3-Methylbutyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide can be compared with similar compounds such as:

    1-(3-Methylbutyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzoxazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide: Similar structure but with a benzoxazole ring instead of a benzothiazole ring.

    1-(3-Methylbutyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzimidazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide: Contains a benzimidazole ring instead of a benzothiazole ring.

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H23N3O4S2

Molecular Weight

409.5 g/mol

IUPAC Name

1-(3-methylbutyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H23N3O4S2/c1-11(2)6-7-21-10-12(8-16(21)22)17(23)20-18-19-14-5-4-13(27(3,24)25)9-15(14)26-18/h4-5,9,11-12H,6-8,10H2,1-3H3,(H,19,20,23)

InChI Key

BVTQNKWFTBMTDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1CC(CC1=O)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C

Origin of Product

United States

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